
4-methyl-2-(4-morpholinyl)-6-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-(4-morpholinyl)-6-quinolinol, also known as MXQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoline derivatives and has been found to possess a range of biological activities. MXQ has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Mecanismo De Acción
4-methyl-2-(4-morpholinyl)-6-quinolinol exerts its biological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in inflammation and tumor growth. This compound also activates various transcription factors, such as NF-κB and Nrf2, which are involved in regulating the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders. This compound has also been found to inhibit the growth of various cancer cells and induce apoptosis, which is a programmed cell death mechanism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-2-(4-morpholinyl)-6-quinolinol has several advantages as a research tool. It is a synthetic compound that can be easily synthesized and purified. This compound has been extensively studied for its biological activities and has been found to possess a range of potential applications in various fields of scientific research. However, this compound also has some limitations. It can be toxic at high concentrations and may have off-target effects on other enzymes and signaling pathways.
Direcciones Futuras
There are several future directions for research on 4-methyl-2-(4-morpholinyl)-6-quinolinol. One area of interest is the development of this compound-based drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another area of interest is the study of this compound's mechanisms of action and its interactions with other signaling pathways in the body. Additionally, the development of novel synthesis methods for this compound and its derivatives may lead to the discovery of new compounds with improved biological activities.
Métodos De Síntesis
The synthesis of 4-methyl-2-(4-morpholinyl)-6-quinolinol involves the reaction between 4-morpholinyl-2-aminophenol and 4-chloro-3-methylquinoline. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting compound is then purified using various techniques, such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
4-methyl-2-(4-morpholinyl)-6-quinolinol has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess a range of biological activities, including antioxidant, anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been used as a tool for studying the mechanisms of various diseases, such as cancer, neurodegenerative disorders, and viral infections.
Propiedades
IUPAC Name |
4-methyl-2-morpholin-4-ylquinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-8-14(16-4-6-18-7-5-16)15-13-3-2-11(17)9-12(10)13/h2-3,8-9,17H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUGAHNKHMZBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

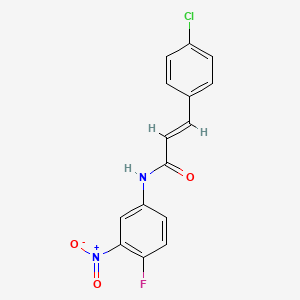
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5851568.png)

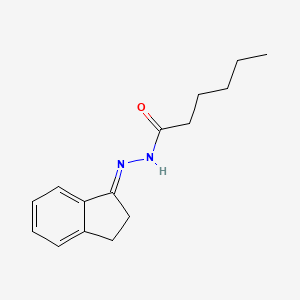
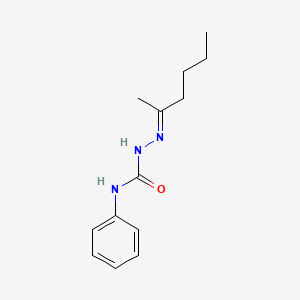
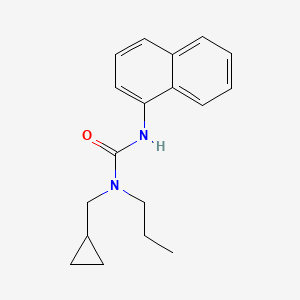


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)

![N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
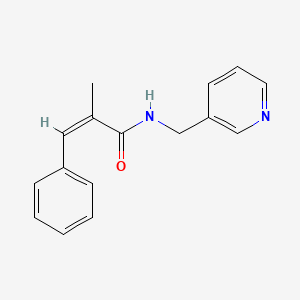
![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)